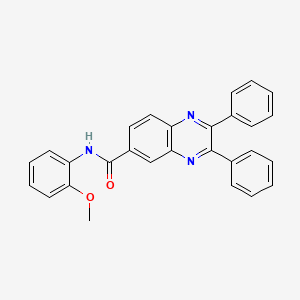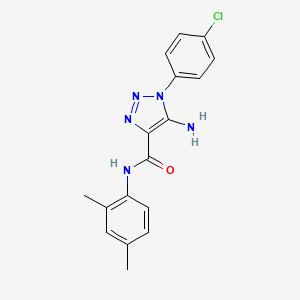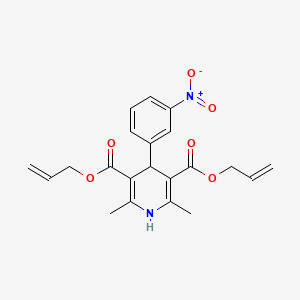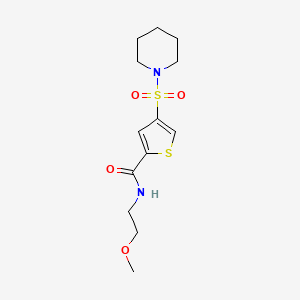
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide (MQCA) is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. MQCA is a potent inhibitor of several enzymes, including protein kinase C (PKC) and phosphodiesterase (PDE), making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide is complex and involves the inhibition of several enzymes, including PKC and PDE. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PDE is involved in the regulation of cyclic nucleotide levels, which play a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neuronal signaling. By inhibiting these enzymes, N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide can modulate various cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to have several biochemical and physiological effects. It can modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. It can also inhibit the production of various inflammatory mediators, including cytokines and chemokines. N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been shown to reduce oxidative stress and to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has several advantages for laboratory experiments. It is a potent inhibitor of several enzymes, making it a valuable tool for studying the role of these enzymes in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide is its potential toxicity, which must be carefully monitored in laboratory experiments.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosing and delivery methods for N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in cancer treatment. Another area of interest is its potential as a neuroprotective agent in neurodegenerative diseases. Further studies are needed to determine the optimal dosing and delivery methods for N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide in these diseases. Finally, further studies are needed to elucidate the precise mechanism of action of N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide, which could lead to the development of more potent and specific inhibitors of PKC and PDE.
合成法
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide can be synthesized through a multi-step process involving the condensation of 2-aminobenzoic acid with 2-bromoanisole, followed by cyclization with diphenylamine and subsequent reaction with 2,3-dichloroquinoxaline. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide has been found to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and to protect against neuronal damage in models of neurodegenerative diseases.
特性
IUPAC Name |
N-(2-methoxyphenyl)-2,3-diphenylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c1-33-25-15-9-8-14-23(25)31-28(32)21-16-17-22-24(18-21)30-27(20-12-6-3-7-13-20)26(29-22)19-10-4-2-5-11-19/h2-18H,1H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKYVYJZLSKCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2,3-diphenyl-6-quinoxalinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)

![3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)


![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)


![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)

![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)